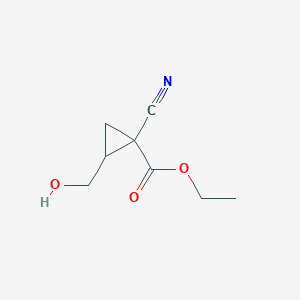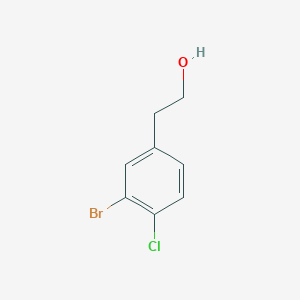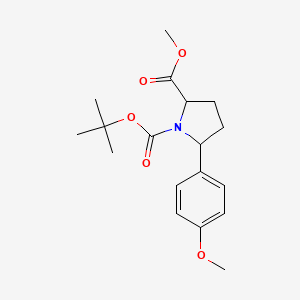
5-amino-2-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-methylbenzohydrazide (5-AMBH) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and polar organic solvents. 5-AMBH is most commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate in biochemical studies. This compound is also used in the synthesis of various drugs and pharmaceuticals, as well as in the preparation of polymers and other materials.
科学的研究の応用
5-amino-2-methylbenzohydrazide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare various compounds, including drugs and pharmaceuticals. It is also used as a catalyst in organic reactions, as a substrate in biochemical studies, and as a component in the preparation of polymers and other materials. This compound is also used in the synthesis of amino acids, peptides, and other biologically active molecules.
作用機序
5-amino-2-methylbenzohydrazide is an organic compound that acts as a catalyst in organic reactions. It is a nucleophile that is capable of forming strong bonds with electrophiles. This allows it to facilitate the formation of new bonds between molecules, as well as the breaking of existing bonds. This compound also acts as a substrate in biochemical studies, allowing for the study of the interaction between molecules and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been found to have the potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, cardiovascular diseases, and certain types of cancer.
実験室実験の利点と制限
The use of 5-amino-2-methylbenzohydrazide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to handle and store. In addition, it is a versatile reagent that can be used in a wide range of organic synthesis and biochemical experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a strong nucleophile, and it can react with other compounds, leading to the formation of unwanted byproducts. In addition, it is a strong base, and it can cause the pH of solutions to become too alkaline.
将来の方向性
There are a number of potential future directions for the use of 5-amino-2-methylbenzohydrazide in scientific research. One potential direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. In addition, this compound could be used to develop new catalysts for organic reactions, as well as new materials and polymers. Finally, this compound could be used to develop new methods for the synthesis of various compounds, including drugs and pharmaceuticals.
合成法
5-amino-2-methylbenzohydrazide is synthesized through a two-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction produces this compound hydrochloride. The second step involves the conversion of this compound hydrochloride to the free base form of this compound. This is accomplished by treating the hydrochloride salt with a base such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
5-amino-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEQFLCHNULQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)






![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)


![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
